1-Quinolin-6-ylcyclopropanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(quinolin-6-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a quinoline moiety attached to a cyclopropane ring, which is further functionalized with an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: While specific industrial production methods for 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products Formed:
Oxidation: 1-(quinolin-6-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(quinolin-6-yl)cyclopropane-1-methanol
Substitution: Various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
1-(quinolin-6-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets and pathways. The quinoline moiety can interact with various biological targets, such as enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in their function.
Vergleich Mit ähnlichen Verbindungen
- 1-(quinolin-3-yl)cyclopropane-1-carbaldehyde
- 1-(quinolin-2-yl)cyclopropane-1-carbaldehyde
- 1-(quinolin-4-yl)cyclopropane-1-carbaldehyde
Comparison: 1-(quinolin-6-yl)cyclopropane-1-carbaldehyde is unique due to the position of the quinoline moiety, which can influence its reactivity and interactions. The position of the quinoline ring can affect the compound’s electronic properties and steric hindrance, leading to differences in chemical behavior and biological activity compared to its isomers.
Eigenschaften
CAS-Nummer |
1006875-94-0 |
---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-quinolin-6-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c15-9-13(5-6-13)11-3-4-12-10(8-11)2-1-7-14-12/h1-4,7-9H,5-6H2 |
InChI-Schlüssel |
MQHQRFVYIJBOHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.